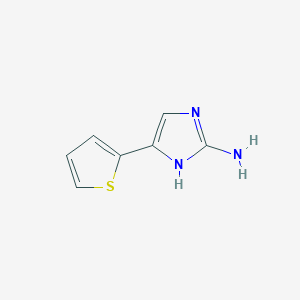

4-(thiophen-2-yl)-1H-imidazol-2-amine

Description

Significance of Imidazole-Thiophene Hybrid Scaffolds in Heterocyclic Chemistry

The combination of imidazole (B134444) and thiophene (B33073) moieties into a single molecular structure, known as an imidazole-thiophene hybrid, creates a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This is because both individual heterocycles are key components in a wide array of pharmacologically active compounds. researchgate.netirjet.netnih.gov The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a crucial part of many biological systems and synthetic drugs. irjet.netrjptonline.orgmdpi.com Its ability to engage in various non-covalent interactions makes it a valuable component for designing molecules that can bind effectively to biological targets like enzymes and receptors. irjet.netnih.gov

Similarly, thiophene, a five-membered ring containing a sulfur atom, is a versatile building block in drug discovery. researchgate.netnih.gov It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule to improve its physicochemical properties and biological activity. nih.govslideshare.net The planarity of the thiophene ring can also facilitate the binding of a molecule to its target receptor. nih.gov

By combining these two important heterocycles, chemists aim to create hybrid molecules that possess unique and potentially enhanced biological activities. nih.govresearchgate.netnih.gov The resulting imidazole-thiophene scaffolds are investigated for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govijrar.org The synergy between the imidazole and thiophene rings can lead to novel mechanisms of action and improved efficacy. nih.govresearchgate.netnih.gov

Historical Context of Imidazole and Thiophene Derivatives in Organic and Medicinal Chemistry Research

The journey of imidazole in science began in 1858 when it was first synthesized by Heinrich Debus. irjet.netmdpi.com Since then, the imidazole nucleus has become a cornerstone of medicinal chemistry. rjptonline.orgmdpi.com It is a fundamental component of essential natural molecules like the amino acid histidine, histamine, and purines found in DNA. irjet.netrjptonline.org The development of cimetidine, a blockbuster drug for treating ulcers, highlighted the immense therapeutic potential of imidazole-containing compounds and spurred extensive research into its derivatives. mdpi.com Today, imidazole derivatives are found in a vast array of drugs with diverse applications, including antifungal, anticancer, and antiprotozoal agents. rjptonline.orgmdpi.com

Thiophene's history in chemistry dates back to 1882 when it was discovered by Viktor Meyer as a contaminant in benzene. slideshare.net Its structural similarity to benzene quickly led to its exploration as a bioisosteric replacement in drug design. nih.govslideshare.net Over the years, thiophene derivatives have been incorporated into numerous successful drugs, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.gov The thiophene moiety is recognized for its contribution to a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov In recent years, an analysis of FDA-approved drugs highlighted the continued importance of the thiophene moiety in modern drug discovery. nih.gov

Research Rationale and Scope of Investigation for 4-(Thiophen-2-yl)-1H-imidazol-2-amine

The specific compound, this compound, with the chemical formula C₇H₇N₃S, has garnered interest from the scientific community due to the promising biological activities associated with its constituent parts. achemblock.com The rationale for investigating this particular molecule stems from the established pharmacological importance of both the 2-aminoimidazole and the 2-substituted thiophene moieties.

Research into this compound and its derivatives often focuses on synthesizing and characterizing these molecules to explore their potential as therapeutic agents. For instance, studies have explored the synthesis of related compounds and evaluated their biological activities, such as their ability to inhibit enzymes like thromboxane (B8750289) synthetase. nih.gov The general approach involves creating a library of similar compounds by making small chemical modifications and then screening them for various biological effects. researchgate.net This allows researchers to understand the structure-activity relationship, which is crucial for designing more potent and selective drug candidates. The scope of investigation for this compound and its analogs includes exploring their potential as antimicrobial, antifungal, and enzyme-inhibiting agents. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNSLDJQLYGLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299101 | |

| Record name | 5-(2-Thienyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76507-19-2 | |

| Record name | 5-(2-Thienyl)-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76507-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Thienyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Routes for 4-(Thiophen-2-yl)-1H-imidazol-2-amine

General synthetic strategies involve either the stepwise annulation of the imidazole (B134444) ring onto a thiophene-containing building block or the convergent assembly from multiple smaller components in a single pot.

These methods involve the synthesis of an open-chain precursor that already contains the necessary atoms and functional groups, which then undergoes an intramolecular reaction to form the imidazole ring.

The condensation of an aldehyde with an amine is a fundamental reaction in organic chemistry. In the context of imidazole synthesis, thiophene-2-carboxaldehyde can serve as a key starting material. However, the direct condensation with a simple amine is generally insufficient to form the imidazole ring. This pathway typically requires additional reagents to provide the remaining carbon and nitrogen atoms for the heterocycle, effectively transforming it into a multi-component reaction. For instance, the reaction of an aldehyde, an amine, and a dicarbonyl compound is the basis of the Debus-Radziszewski synthesis. wikipedia.orgscribd.com

A more direct cyclization approach involves starting with a precursor that contains the thiophene (B33073) ring attached to a two-carbon fragment with appropriate functional groups. A classic route is the reaction of an α-aminoketone with a cyanating agent.

The synthesis would begin with 2-acetylthiophene, which can be converted to the α-aminoketone, 2-amino-1-(thiophen-2-yl)ethan-1-one. This intermediate contains the thiophene-C-C-N backbone. Subsequent reaction with a reagent like cyanamide (B42294) (H₂NCN) or potassium thiocyanate (B1210189) (KSCN) introduces the final two atoms needed for the ring. The cyclization proceeds via nucleophilic attack of the amino group onto the cyanating agent, followed by an intramolecular condensation and tautomerization to yield the stable aromatic 2-aminoimidazole ring.

Multi-component Reactions for Imidazole Ring Construction

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. sciforum.netresearchgate.net These strategies are favored for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. orgsyn.orgbldpharm.com

One of the most direct and reliable methods for synthesizing 2-aminoimidazoles is the condensation of an α-haloketone with a guanidine-type reagent. This is a variation of the Hantzsch thiazole (B1198619) synthesis. For the target molecule, the key starting material is the α-haloketone, 2-bromo-1-(thiophen-2-yl)ethanone, which is accessible via the bromination of 2-acetylthiophene. orgsyn.orgachemblock.comtcichemicals.com

This α-bromoketone undergoes a cyclocondensation reaction with a reagent such as guanidine (B92328) or thiourea (B124793). When guanidine (H₂NC(NH)NH₂) is used, it acts as a dinucleophile, providing the N1 and the 2-amino group of the imidazole ring in a single step. The reaction typically proceeds by initial N-alkylation of the guanidine by the α-bromoketone, followed by intramolecular cyclization and dehydration to furnish the final this compound product. nih.gov A similar reaction with thiourea initially forms a 2-aminothiazole (B372263) ring system, a closely related heterocycle. researchgate.netnih.gov

Table 1: Synthesis via α-Haloketone Condensation

| Reactant 1 | Reactant 2 | Product | Key Transformation |

|---|---|---|---|

| 2-Bromo-1-(thiophen-2-yl)ethanone | Guanidine | This compound | Imidazole ring formation |

The Debus-Radziszewski imidazole synthesis is a classic three-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) to form a substituted imidazole. wikipedia.orgscribd.com To adapt this method for the synthesis of this compound, specific precursors are required.

The components would be:

1,2-Dicarbonyl: Thiophen-2-ylglyoxal (the dicarbonyl corresponding to the desired 4-substituent).

Aldehyde: This component provides the carbon atom at the 2-position of the imidazole ring.

Amine Source: Typically ammonia or a primary amine.

To obtain the 2-amino functionality, a modification of the classical Debus-Radziszewski reaction is necessary. Instead of a simple aldehyde and ammonia, a combination of reagents that can deliver the C-N₂ fragment is needed, such as cyanamide or guanidine, which can react with the dicarbonyl component.

Alternatively, other three-component reactions can be envisioned. For example, a reaction involving thiophene-2-carboxaldehyde, an α-hydroxyketone like hydroxyacetone, and a source of ammonia could potentially yield the target structure, although regioselectivity could be a challenge. These MCRs provide a convergent and efficient route to highly substituted imidazoles. researchgate.net

Table 2: Debus-Radziszewski Approach to the Target Scaffold

| Component 1 (Dicarbonyl) | Component 2 (Aldehyde Equivalent) | Component 3 (Amine Source) | Resulting Scaffold |

|---|

Reaction of Alpha-Bromo-ketones with Formamide (B127407)

A traditional method for imidazole ring construction is the condensation of α-haloketones with a source of ammonia and a carbonyl, a variant of the Debus-Radziszewski synthesis. wikipedia.orgresearchgate.net While the direct reaction often uses ammonia or formamidine (B1211174), formamide itself can serve as a reactant, converting under heat to ammonia and carbon monoxide, or acting as a formylating agent. researchgate.net The most established variant for synthesizing 2-aminoimidazoles involves the condensation of α-bromoketones with formamidine acetate (B1210297) in liquid ammonia. mdpi.com This reaction is a reliable method for creating the core imidazole structure. mdpi.com

The general mechanism involves the initial reaction of the α-bromoketone with the amidine. The nitrogen of the amidine displaces the bromide in an SN2 reaction. This is followed by condensation between the ketone's carbonyl group and the other nitrogen of the amidine, leading to cyclization. A final dehydration step results in the aromatic 2-aminoimidazole ring.

Base-Catalyzed Intramolecular Hydroamidation Approaches of Propargylic Ureas

A more recent and sophisticated approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. researchgate.netresearchgate.net This method allows for the regioselective formation of five-membered cyclic ureas. researchgate.net While this pathway primarily yields imidazol-2-ones, it is highly relevant as it can start from thiophene-containing precursors. For instance, the starting material 1-(2-Methyl-4-(thiophen-2-yl)but-3-yn-2-yl)-3-phenylurea has been synthesized for this purpose. rowan.edu

The reaction is typically catalyzed by a strong, non-nucleophilic base, such as the phosphazene base BEMP, which has proven highly effective. researchgate.netresearchgate.net DFT studies suggest the mechanism can proceed either through direct cyclization or via an allenamide intermediate, depending on the substrate's structure. researchgate.net This method is notable for its high functional group tolerance, mild reaction conditions, and exceptionally short reaction times, sometimes as brief as one minute. researchgate.netresearchgate.net

Deep Eutectic Solvent (DES)-Mediated Syntheses of 2-Aminoimidazoles

In a significant advancement toward greener and more efficient chemistry, Deep Eutectic Solvents (DESs) have been employed as both the solvent and catalyst for the synthesis of 2-aminoimidazoles. wikipedia.orgorganic-chemistry.org A high-yield, one-pot, two-step synthesis has been developed that utilizes the reaction between α-chloroketones and guanidine derivatives in a DES medium. wikipedia.orgorganic-chemistry.orgambeed.com

Commonly used DES mixtures include choline (B1196258) chloride with glycerol (B35011) (ChCl-Gly) or urea (B33335) (ChCl-Urea). wikipedia.orgorganic-chemistry.org These non-conventional solvents are biodegradable, non-volatile, and can significantly accelerate the reaction. Reaction times are often reduced to 4-6 hours, compared to 10-12 hours in traditional volatile organic solvents (VOCs) like DMF or toluene. organic-chemistry.orgnih.gov The proposed mechanism suggests that hydrogen bonding from the DES components activates the reagents, enhancing both the electrophilicity of the α-haloketone and the nucleophilicity of the guanidine. wikipedia.org

One-Pot Synthetic Strategies for Efficiency

One-pot syntheses are highly valued for their efficiency, as they avoid the need for isolating and purifying intermediate compounds, thereby saving time, resources, and reducing waste. The DES-mediated synthesis of 2-aminoimidazoles is a prime example of such a strategy. wikipedia.orgorganic-chemistry.orgnih.gov Another efficient one-pot approach involves the reaction of aromatic methyl ketones with thiourea in the presence of copper(II) bromide, which proceeds through an in-situ α-bromination followed by cyclization. Similarly, strategies using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source have been developed for related heterocycles, replacing more toxic reagents like iodine. These methods underscore a general trend in modern organic synthesis toward more streamlined and sustainable processes.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side-product formation. For the synthesis of 2-aminoimidazoles, several parameters are typically adjusted. In Pd-catalyzed carboamination reactions to form 2-aminoimidazoles, various phosphine (B1218219) ligands and bases were screened to find the optimal combination. In DES-mediated syntheses, the choice of DES components and temperature are key variables. For example, using a ChCl-Urea mixture at 80 °C provides excellent yields and facilitates easier product isolation. wikipedia.orgorganic-chemistry.org

The table below summarizes key optimization findings from various synthetic approaches for 2-aminoimidazoles and related compounds.

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Solvent | Traditional VOCs (e.g., Toluene, DMF) | Deep Eutectic Solvent (ChCl:Urea) | Reaction time reduced from 10-12h to 4-6h; Greener process. | organic-chemistry.org |

| Catalyst | No Catalyst | Choline Chloride in DES | Acts as a hydrogen bond catalyst, accelerating the reaction. | wikipedia.org |

| Base (Hydroamidation) | Other bases | Phosphazene Base BEMP | Found to be the most active organo-catalyst for the transformation. | researchgate.netresearchgate.net |

| Oxidant (Diamination) | - | MnO₂ | Used to achieve a redox-neutral process, improving yield to 70%. | ambeed.com |

| Temperature | 20 °C | 40 °C | Optimization of temperature is crucial for reaction rate and selectivity. | researchgate.net |

Isolation and Purification Techniques for Research-Grade Compounds

Obtaining a research-grade compound requires effective isolation and purification. The method chosen depends heavily on the reaction mixture's composition and the product's properties.

Filtration and Crystallization : For syntheses where the product precipitates from the reaction mixture, simple filtration followed by crystallization or recrystallization is a highly effective and straightforward method. This is particularly noted in certain DES-mediated syntheses where the product can be isolated directly after the addition of water. wikipedia.orgorganic-chemistry.org Recrystallization from a suitable solvent, such as ethanol, can further enhance purity.

Solvent Extraction : When the product is soluble in the reaction medium, it is often isolated by adding water to the mixture and then extracting the target compound into an immiscible organic solvent like ethyl acetate (AcOEt) or dichloromethane. wikipedia.org The combined organic layers are then dried over an agent like sodium sulfate (B86663) (Na₂SO₄) and concentrated under vacuum. wikipedia.org

Flash Column Chromatography : For complex mixtures or to separate products with similar polarities, flash column chromatography is the technique of choice. researchgate.net Using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), this technique can separate the desired compound from unreacted starting materials and byproducts to achieve high purity (>95%). researchgate.net

Spectroscopic Characterization Methodologies for Synthesized Compounds

Once isolated, the structure and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecule's carbon-hydrogen framework.

¹H NMR : In the proton NMR spectrum, characteristic signals would be expected for the thiophene and imidazole ring protons. The imidazole C5-H proton typically appears as a singlet. researchgate.net The protons of the thiophene ring would show characteristic coupling patterns. The N-H protons of the amine and imidazole ring are also observable and may exchange with D₂O. wikipedia.org

¹³C NMR : The carbon NMR spectrum confirms the number and electronic environment of all carbon atoms. Key signals include those for the C2 (guanidinium carbon), C4, and C5 carbons of the imidazole ring, as well as the distinct carbons of the thiophene substituent. researchgate.netrowan.edu

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a 2-aminoimidazole would display characteristic absorption bands.

A key feature is the N-H stretching vibration of the primary amine (NH₂) and the secondary amine within the imidazole ring, typically appearing in the region of 3100-3500 cm⁻¹. wikipedia.org

Aromatic C=C and C=N stretching vibrations from both the imidazole and thiophene rings are expected in the 1450-1620 cm⁻¹ region.

The C-S stretching vibration from the thiophene ring is a weaker band, often found at lower wavenumbers, around 698 cm⁻¹.

Mass Spectrometry (MS) determines the molecular weight of the compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement. For this compound, the expected data would be for the protonated molecule [M+H]⁺, allowing for the confirmation of its molecular formula (C₇H₇N₃S). wikipedia.orgresearchgate.net

The tables below summarize the expected spectroscopic data for this compound based on data for analogous structures.

Table of Expected NMR Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | ~7.0-7.5 | m | Thiophene protons |

| ~6.8-7.1 | s | Imidazole C5-H | |

| Broad | s | NH/NH₂ protons (exchangeable) | |

| ¹³C NMR | ~147 | s | C2 (Amine-bearing) |

| ~125-130 | s | C4 (Thiophene-substituted) | |

| ~110-120 | s | C5 |

Table of Expected IR and MS Data

| Technique | Feature | Expected Value | Notes |

|---|---|---|---|

| IR | N-H Stretch | 3100-3500 cm⁻¹ | Amine and imidazole N-H groups. |

| C=N/C=C Stretch | 1450-1620 cm⁻¹ | Aromatic ring vibrations. | |

| C-S Stretch | ~700 cm⁻¹ | Thiophene ring. |

| HRMS | [M+H]⁺ | ~168.0439 | Corresponds to the molecular formula C₇H₈N₃S⁺. |

Chemical Transformations and Derivative Synthesis

Reactivity of the Thiophene (B33073) Moiety in 4-(Thiophen-2-yl)-1H-imidazol-2-amine

The thiophene ring is an electron-rich aromatic system. nih.gov Its reactivity is significantly influenced by the sulfur heteroatom, which donates electron density into the ring, making it more susceptible to electrophilic attack than benzene (B151609). nih.gove-bookshelf.de

The thiophene moiety in this compound is activated towards electrophilic aromatic substitution. nih.gov These reactions proceed preferentially at the carbon atom adjacent to the sulfur and furthest from the imidazole (B134444) substituent, which is the C5 position of the thiophene ring. e-bookshelf.dechemenu.com The general mechanism involves the addition of an electrophile to form a stabilized cationic intermediate, often called an "onium" intermediate, followed by the loss of a proton to restore the aromaticity of the ring. researchgate.net Common electrophilic substitution reactions applicable to the thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Table 1: Examples of Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction Type | Typical Reagents | Expected Product Position |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in DMF | 5-bromo-4-(thiophen-2-yl)-1H-imidazol-2-amine |

| Nitration | HNO₃/H₂SO₄ | 5-nitro-4-(thiophen-2-yl)-1H-imidazol-2-amine |

| Sulfonation | Concentrated H₂SO₄ | 4-(5-sulfothiophen-2-yl)-1H-imidazol-2-amine |

This table presents hypothetical products based on the known reactivity of the thiophene ring.

While generally stable, the sulfur atom in the thiophene ring can be oxidized under specific conditions, although this can be more challenging than for non-aromatic sulfides. nih.gov The use of oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding thiophene-S-oxide (sulfoxide) and, with further oxidation, the thiophene-S,S-dioxide (sulfone). researchgate.netwikipedia.org These oxidized derivatives are significantly less aromatic and more reactive than the parent thiophene. The sulfone, in particular, behaves more like a conjugated diene and can participate in cycloaddition reactions.

Table 2: Oxidation Products of the Thiophene Moiety

| Product Name | Oxidizing Agent | Description |

|---|---|---|

| 4-(1-Oxo-1λ⁴-thiophen-2-yl)-1H-imidazol-2-amine | mCPBA (1 equiv.) | Sulfoxide derivative |

This table presents hypothetical products based on the known oxidation reactions of the thiophene ring.

Reactivity of the Imidazole-2-amine Moiety

The imidazole-2-amine portion of the molecule contains two key reactive sites: the nucleophilic primary amine group and the imidazole ring itself.

The exocyclic amine group at the C2 position of the imidazole ring is a primary amine and functions as an effective nucleophile. libretexts.orgmasterorganicchemistry.com It can readily react with a variety of electrophiles. For instance, reaction with alkyl halides can lead to sequential alkylation, forming secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. libretexts.org Acylation with acid chlorides or anhydrides yields N-acylated derivatives (amides), while reaction with sulfonyl chlorides produces sulfonamides. libretexts.org These reactions provide a straightforward method for introducing a wide array of functional groups onto the imidazole core.

Table 3: Derivative Synthesis via Nucleophilic Reactions of the Amine Group

| Electrophile | Reagent Class | Product Class |

|---|---|---|

| Methyl Iodide | Alkyl Halide | N-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-amine |

| Acetyl Chloride | Acid Chloride | N-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)acetamide |

This table presents hypothetical products based on the known nucleophilicity of primary amines.

The aromatic 1H-imidazole ring is generally stable and resistant to reduction under standard catalytic hydrogenation conditions that might typically reduce a C=C double bond. However, specific and more forceful methods can achieve reduction. Research has shown that certain 4H-imidazole tautomers, after deprotonation to form a trianion, can be reduced through two consecutive single-electron transfer reactions. clockss.org Quenching this reduced intermediate with electrophiles can yield substituted 4,5-diamino-imidazoles. clockss.org Direct reduction of the 1H-imidazole ring in this compound to its corresponding imidazoline (B1206853) or imidazolidine (B613845) derivative is not a commonly reported transformation and would likely require harsh conditions or specialized reagents.

As a primary amine, the 2-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically catalyzed by a weak acid and is reversible, often requiring the removal of water to drive the reaction to completion. wikipedia.orgyoutube.com The rate of imine formation is pH-dependent, with optimal rates generally observed around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org This reaction is a fundamental transformation for modifying the amine group and for the synthesis of more complex heterocyclic systems.

Table 4: Products from Condensation Reactions with Carbonyls

| Carbonyl Compound | Product Class | Example Product Name |

|---|---|---|

| Benzaldehyde | Imine (Schiff Base) | N-Benzylidene-4-(thiophen-2-yl)-1H-imidazol-2-amine |

| Acetone | Imine (Schiff Base) | N-Isopropylidene-4-(thiophen-2-yl)-1H-imidazol-2-amine |

This table presents hypothetical products based on the established reactivity of primary amines with carbonyl compounds.

Mannich Reactions and Amine Functionalization

The Mannich reaction is a powerful three-component organic reaction for the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org It typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a C-H acidic compound. wikipedia.orgyoutube.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic enol form of the carbonyl compound. wikipedia.orgyoutube.com The final product is a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgyoutube.com

In the context of this compound, the primary exocyclic amine group can participate in the Mannich reaction. While the imidazole ring itself possesses multiple nucleophilic sites (N1, N3, C5) and the exocyclic amine (N2), the reaction can be directed. For instance, in related systems like 2-aminoquinolin-4(1H)-one, both C- and N-nucleophilicity are observed, leading to different products depending on the reaction conditions and the nature of the amine used (primary vs. secondary). plos.org

When this compound acts as the amine component, it can react with an aldehyde and an enolizable ketone (e.g., acetophenone) to yield a β-amino ketone derivative. This functionalization introduces a new carbon-carbon bond and incorporates a keto-alkyl chain onto the exocyclic nitrogen, significantly increasing the molecular complexity. The resulting Mannich bases are valuable intermediates themselves; for example, they can be quaternized with methyl iodide and subsequently undergo elimination to form α,β-unsaturated carbonyl compounds. youtube.com This two-step sequence provides a method for vinylation adjacent to a carbonyl group. youtube.com

Table 1: Potential Mannich Reaction with this compound This table is illustrative of a potential reaction and is based on the general mechanism of the Mannich reaction.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Ketone) | Potential Product (Mannich Base) |

|---|---|---|---|

| This compound | Formaldehyde | Acetophenone | 3-(4-(thiophen-2-yl)-1H-imidazol-2-ylamino)-1-phenylpropan-1-one |

Synthesis of Advanced Derivatives and Hybrid Structures

Building upon the core this compound motif, chemists have developed strategies to synthesize more elaborate structures with potentially enhanced properties. These include combining the initial scaffold with other heterocyclic rings to form hybrid molecules or constructing fused-ring systems for rigidified, polycyclic architectures.

The conjunction of imidazole and thiazole (B1198619) rings into a single molecular entity has been a subject of significant interest. The synthesis of such hybrids can be approached in several ways. A common method for forming the 2-aminothiazole (B372263) ring system is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.gov

To synthesize the exemplary compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, a multi-step sequence can be envisioned. A plausible strategy involves an N-arylation or N-heteroarylation reaction. This would involve coupling this compound with a pre-functionalized thiazole, such as 2-bromo-4-phenylthiazole. This type of cross-coupling reaction is typically catalyzed by transition metals like copper or palladium. The imidazole ring, possessing multiple nitrogen atoms, presents a challenge in regioselectivity. However, substitution often occurs at the N1 position of the imidazole ring. Various catalytic systems have been developed for the N-arylation of imidazoles with aryl halides, often employing a copper(I) source and a suitable ligand. organic-chemistry.org

An alternative approach could involve reacting this compound with phenyl isothiocyanate to form a thiourea intermediate, which could then be cyclized with an appropriate α-haloketone. However, controlling the site of the initial thiourea formation and subsequent cyclization to achieve the desired 1-substituted isomer would be critical.

Table 2: Example of Imidazole-Thiazole Hybrid Synthesis

| Imidazole Precursor | Thiazole Precursor | Reaction Type | Product |

|---|---|---|---|

| This compound | 2-Bromo-4-phenylthiazole | Copper-Catalyzed N-Heteroarylation | 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine |

Fusing additional rings onto the this compound framework leads to rigid, planar, or three-dimensional polycyclic structures. A prominent example is the synthesis of imidazo[2,1-b]thiazoles. This is typically achieved by first converting the 2-aminoimidazole into its corresponding 2-thioimidazole analogue, 4-(thiophen-2-yl)-1H-imidazole-2(3H)-thione. This transformation can be accomplished using reagents like carbon disulfide. The resulting imidazole-2-thione is a key intermediate that can be reacted with α-halocarbonyl compounds, such as α-chloroacetylacetone. la-press.org The reaction proceeds via initial S-alkylation followed by an intramolecular condensation (cyclization) to furnish the fused imidazo[2,1-b]thiazole (B1210989) system. la-press.org

More advanced strategies for creating polycyclic scaffolds involve sequences of multi-component reactions. For example, amine-containing building blocks, such as thiophen-2-ylmethylamine, have been utilized in Petasis reactions followed by intramolecular Diels-Alder (IMDA) cyclizations to generate complex polycyclic molecules with high stereochemical control. nih.gov A similar conceptual approach, starting with a suitably modified this compound derivative, could provide access to novel and diverse polycyclic scaffolds.

Table 3: Synthesis of a Fused Imidazo[2,1-b]thiazole System

| Starting Material | Intermediate | Reagent for Fusion | Fused Product Example |

|---|---|---|---|

| This compound | 4-(thiophen-2-yl)-1H-imidazole-2(3H)-thione | α-Halo Ketone (e.g., 3-chloro-2,4-pentanedione) | 2-acetyl-3-methyl-6-(thiophen-2-yl)imidazo[2,1-b]thiazole |

Further diversification of the this compound structure can be achieved by direct chemical modification of the thiophene ring or the various nitrogen atoms within the molecule.

The thiophene ring is an electron-rich aromatic system and is amenable to electrophilic aromatic substitution reactions. nih.gov Its reactivity towards electrophiles is generally greater than that of benzene. nih.gov A common and useful transformation is halogenation. For instance, bromination of the thiophene ring can be readily accomplished using reagents like N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This reaction typically occurs at the C5 position of the thiophene ring, which is ortho to the sulfur atom and activated by it.

The nitrogen atoms of the scaffold—the two imidazole ring nitrogens and the exocyclic amine—offer multiple sites for functionalization, primarily through alkylation and arylation reactions. researchgate.net

N-Alkylation: This can be achieved by treating the parent compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. nih.gov The regioselectivity of alkylation can be influenced by the reaction conditions and the specific tautomeric form of the imidazole ring that is present.

N-Arylation: The introduction of an aryl group onto one of the imidazole nitrogens is a powerful way to modify the molecule's properties. This is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net These reactions couple the imidazole nitrogen with an aryl halide or an arylboronic acid, enabling the synthesis of a wide range of N-arylated derivatives under relatively mild conditions. organic-chemistry.orgscirp.org

Table 4: Summary of Potential Modifications

| Site of Modification | Reaction Type | Typical Reagents | Example Product Structure |

|---|---|---|---|

| Thiophene Ring (C5) | Electrophilic Bromination | NBS, THF | 4-(5-bromothiophen-2-yl)-1H-imidazol-2-amine |

| Imidazole Nitrogen (N1) | N-Alkylation | CH₃I, Base | 1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-amine |

| Imidazole Nitrogen (N1) | N-Arylation (Ullmann type) | Aryl-I, CuI, Base | 1-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-amine |

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules. nih.gov These computational methods allow for the detailed investigation of geometric parameters, molecular orbitals, charge distribution, and other electronic characteristics that are crucial for understanding the reactivity and potential applications of the compound. nih.gov

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. nih.govdntb.gov.ua For 4-(thiophen-2-yl)-1H-imidazol-2-amine, DFT calculations, often employing the B3LYP functional with a basis set like 6-311+G(d,p), are used to find the most stable conformation (the lowest energy state) of the molecule. researchgate.netdntb.gov.ua The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the minimum energy is identified. The resulting optimized structure provides accurate geometric parameters that are expected to be in good agreement with experimental data if it were available. dntb.gov.ua These calculations are fundamental, as the optimized geometry is the basis for all further computational analyses.

Below is a table of selected optimized geometrical parameters for imidazole (B134444) and thiophene-containing compounds, which are expected to be similar to those of this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (imidazole) | ~1.33 - 1.39 Å |

| Bond Length | C=N (imidazole) | ~1.31 - 1.34 Å |

| Bond Length | C-S (thiophene) | ~1.72 - 1.77 Å |

| Bond Length | C-C (inter-ring) | ~1.46 Å |

| Bond Angle | C-N-C (imidazole) | ~108° - 110° |

| Bond Angle | C-S-C (thiophene) | ~92° |

| Dihedral Angle | Thiophene-Imidazole | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ijrar.org

A table of representative FMO energies for similar heterocyclic compounds is provided below.

| Molecular Orbital | Typical Energy (eV) | Significance |

| HOMO | ~ -5.0 to -6.5 eV | Electron-donating capacity |

| LUMO | ~ -1.0 to -2.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 2.5 to 4.5 eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ijrar.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, red and yellow regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and sulfur. researchgate.net Conversely, blue and green regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack, usually located around hydrogen atoms. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiophene (B33073) ring, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms bonded to nitrogen would exhibit a positive potential. nih.gov

Mulliken Atomic Charge and Natural Bond Orbital (NBO) Analysis

Understanding the distribution of atomic charges within a molecule is crucial for interpreting its chemical behavior. uni-rostock.de Both Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to calculate the partial charges on each atom. researchgate.net While Mulliken charges are simpler to calculate, NBO charges are generally considered more robust and less dependent on the basis set used in the calculation. usc.edu

NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. uni-rostock.de This analysis reveals hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.gov In this compound, NBO analysis would likely show negative charges on the nitrogen and sulfur atoms and positive charges on most hydrogen atoms, consistent with their relative electronegativities. niscpr.res.in

A representative table of calculated atomic charges for a similar molecule is shown below.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| S (thiophene) | ~ -0.1 to +0.1 | ~ -0.2 to -0.3 |

| N (imidazole, NH) | ~ -0.4 to -0.6 | ~ -0.7 to -0.9 |

| N (imidazole, amine) | ~ -0.5 to -0.7 | ~ -0.8 to -1.0 |

| C (inter-ring) | ~ +0.1 to +0.3 | ~ +0.1 to +0.2 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative measure of electron localization in a molecule. jussieu.frwikipedia.org These methods are used to visualize and analyze the regions of space where electrons are paired and localized, such as in covalent bonds and lone pairs, in a chemically intuitive manner. wikipedia.orgresearchgate.net

The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs. arizona.edu A lower ELF value signifies delocalized electrons. jussieu.fr LOL analysis provides similar information about electron localization. researchgate.net For this compound, ELF and LOL maps would clearly distinguish the core electrons of carbon, nitrogen, and sulfur atoms, the covalent bonds forming the ring structures, and the lone pair electrons on the nitrogen and sulfur atoms. researchgate.net This provides a detailed picture of the molecule's electronic structure beyond simple orbital diagrams. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like many imidazole derivatives, are often investigated for their non-linear optical (NLO) properties. semanticscholar.org NLO materials have applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.gov

A large hyperpolarizability value is indicative of a strong NLO response. semanticscholar.org This is often associated with molecules that have a small HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states. researchgate.net Theoretical calculations for this compound would involve computing these parameters to assess its potential as an NLO material. The presence of the electron-donating amine group and the π-conjugated thiophene and imidazole rings suggests that this compound could exhibit significant NLO properties. nih.gov

The table below shows typical calculated NLO parameters for related organic compounds.

| Parameter | Description | Typical Calculated Value |

| α (a.u.) | Linear Polarizability | ~150 - 250 |

| β (a.u.) | First Hyperpolarizability | ~500 - 2000+ |

Fukui Functions and Reactivity Descriptors

Fukui functions are central to understanding the reactivity of a chemical species within the framework of Density Functional Theory (DFT). These functions help in identifying the most electrophilic and nucleophilic sites in a molecule by describing how the electron density changes with the addition or removal of an electron.

Specific Fukui function analysis for this compound has not been reported in the reviewed literature. However, a study on a more complex related compound, (4Z)-2-Phenyl-1-{(E)-[4-propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one, utilized DFT to calculate Fukui functions and other reactivity descriptors. researchgate.net Such analyses, if applied to this compound, would likely involve geometry optimization followed by calculations to determine the local softness and the sites most susceptible to nucleophilic or electrophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule to define chemical bonds and atomic interactions. This analysis can elucidate the nature of covalent and non-covalent interactions within a molecule.

A specific QTAIM analysis for this compound has not been found in the surveyed scientific literature. Generally, such an analysis would reveal the bond critical points and the nature of the chemical bonds between the thiophene and imidazole rings, as well as within each ring.

Ab Initio Computational Studies

Ab initio computational studies are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These studies can provide highly accurate predictions of molecular structures, energies, and other properties.

No specific ab initio computational studies for this compound were identified in the reviewed literature. Such studies would be valuable in providing a deep understanding of the electronic structure and properties of this compound.

Molecular Modeling and Simulation

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a drug candidate with its protein target.

While no specific molecular docking studies featuring this compound were found, numerous studies have been conducted on derivatives of thiophene and imidazole due to their prevalence in biologically active compounds. For instance, new 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives were synthesized and subjected to molecular docking to evaluate their antithrombotic activity. d-nb.info Another study performed molecular docking on pyrazolyl–thiazole (B1198619) derivatives of thiophene to understand their binding interactions with biological targets. nih.gov Similarly, thiophene derivatives have been investigated as potential anticancer agents through molecular docking studies. rjraap.commdpi.com A study on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine also utilized molecular docking to explore its potential as an enzyme inhibitor. researchgate.netnih.gov

These studies on related compounds underscore the potential of the thiophene-imidazole scaffold in drug design and suggest that this compound could be a candidate for similar investigations. The general approach in these studies involves preparing the protein structure (e.g., by removing water molecules and native ligands) and the ligand structure, followed by running the docking simulation to predict binding energies and interactions. d-nb.info

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the conformational changes and stability of a molecule over time.

Specific MD simulation studies for this compound were not found in the reviewed literature. However, MD simulations have been employed for related compounds. For example, newer generation imidazolo-triazole hydroxamic acid derivatives were studied using MD simulations to determine their stability and interaction with receptors. ajchem-a.com Another study on 4-(furan-2-yl)thiazol-2-amine derivatives used classical molecular dynamics simulations to model the compound-enzyme complexes. researchgate.net An MD simulation of this compound would provide valuable information on its flexibility, stable conformations, and interactions with a solvent or a biological target.

Computational Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., pKa, Lipophilicity, Absorption, Solubility)

Computational methods are widely used to predict key molecular descriptors that are important for a molecule's pharmacokinetic profile, such as its pKa, lipophilicity (logP), absorption, and solubility. These predictions are often part of an ADME (Absorption, Distribution, Metabolism, and Excretion) analysis.

For a novel compound like this compound, these properties could be estimated using various computational tools, providing initial insights into its potential as a drug candidate.

Below is a table of predicted ADME and physicochemical properties for a related compound, 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine, to illustrate the type of data that can be generated.

| Property | Predicted Value |

| Molecular Weight | 308.38 g/mol |

| logP | 3.65 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 87.4 Ų |

| Aqueous Solubility | -4.2 log(mol/L) |

| This data is for a related compound and not for this compound. |

Mechanistic Insights from Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis and behavior of this compound, computational studies, though not extensively focused on this specific molecule, can be extrapolated from research on related 2-aminoimidazole structures to illuminate reaction mechanisms, tautomeric preferences, and the energetic landscapes of its formation.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of the 2-aminoimidazole core, a key structural element of this compound, is often achieved through the condensation of an α-haloketone with a guanidine (B92328) derivative. mdpi.comresearchgate.net A plausible mechanism for the formation of this compound from 2-bromo-1-(thiophen-2-yl)ethan-1-one and guanidine can be proposed and computationally investigated.

The reaction is thought to commence with the nucleophilic attack of a nitrogen atom from guanidine on the α-carbon of the haloketone, displacing the bromide ion. This initial step is a regioselective alkylation. researchgate.net Following this, an intramolecular condensation occurs between the remaining primary amine of the guanidine moiety and the ketone's carbonyl group, leading to the formation of a cyclic intermediate. The final step involves a dehydration and subsequent tautomerization/aromatization to yield the stable 2-aminoimidazole ring. researchgate.net

Computational studies on similar systems can help in identifying the transition states for each of these steps. For instance, density functional theory (DFT) calculations can model the geometry of the transition state for the initial nucleophilic substitution and the subsequent cyclization. These calculations would reveal the bond-breaking and bond-forming processes at a molecular level.

Another sophisticated synthetic route involves the palladium-catalyzed carboamination of N-propargyl guanidines. acs.orgnih.gov While not directly employing 2-bromo-1-(thiophen-2-yl)ethan-1-one, the mechanistic principles are relevant. Computational modeling of this catalytic cycle would likely involve an aminopalladation step, followed by reductive elimination to form the imidazole ring. Identifying the transition states and intermediates in such a catalytic cycle is crucial for optimizing reaction conditions and is an area where computational chemistry excels.

Table 1: Plausible Mechanistic Steps for the Synthesis of this compound

| Step | Description | Key Intermediates/Transition States |

| 1 | Nucleophilic attack of guanidine on 2-bromo-1-(thiophen-2-yl)ethan-1-one | Transition state for C-N bond formation and C-Br bond cleavage |

| 2 | Intramolecular condensation | Cyclic carbinolamine intermediate |

| 3 | Dehydration and Aromatization | Iminium ion intermediate, transition state for water elimination |

This table presents a hypothesized reaction pathway based on established mechanisms for 2-aminoimidazole synthesis.

Tautomerism Investigations (e.g., Imine-Enamine Tautomerization)

The 2-aminoimidazole scaffold of this compound can exist in different tautomeric forms. The most significant of these is the amino-imino tautomerism, which is a form of imine-enamine tautomerism. numberanalytics.comnumberanalytics.com The equilibrium between the 2-amino form (the enamine-like tautomer within the aromatic ring) and the 2-imino form (the imine tautomer) is a critical aspect of its chemical behavior.

Computational studies are instrumental in determining the relative stabilities of these tautomers. By calculating the ground-state energies of both the amino and imino forms using methods like DFT, it is possible to predict which tautomer will predominate in the equilibrium. These calculations often include the effects of the solvent, as the polarity of the medium can significantly influence the tautomeric preference. mdpi.com

For instance, a computational investigation into the tautomeric equilibrium of 1-benzamidoisoquinoline derivatives highlighted the necessity of including explicit solvent molecules in the calculations to accurately reproduce experimental observations. mdpi.com This is because intermolecular hydrogen bonding with the solvent can compete with intramolecular hydrogen bonds, altering the relative stabilities of the tautomers. mdpi.com In the case of this compound, the thiophene substituent, with its electron-donating or -withdrawing character, can also be expected to influence the electron density distribution in the imidazole ring and thereby affect the position of the tautomeric equilibrium.

Energetic Profiles of Reaction Pathways

A complete understanding of a reaction mechanism involves mapping the energetic profile of the entire reaction pathway. This includes the relative energies of the reactants, intermediates, transition states, and products. Computational chemistry allows for the calculation of these energetic landscapes, providing quantitative data on activation energies and reaction enthalpies.

For the synthesis of this compound, a computed energetic profile would illustrate the energy barriers for the initial nucleophilic attack, the cyclization step, and the final aromatization. This information is invaluable for understanding the reaction kinetics and for identifying the rate-determining step.

Table 2: Hypothetical Relative Energies in the Formation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (2-bromo-1-(thiophen-2-yl)ethan-1-one + guanidine) | 0 (Reference) |

| Transition State 1 (Nucleophilic Attack) | Calculated Value |

| Intermediate (Alkylated Guanidine) | Calculated Value |

| Transition State 2 (Cyclization) | Calculated Value |

| Intermediate (Cyclic Carbinolamine) | Calculated Value |

| Transition State 3 (Dehydration) | Calculated Value |

| Product (this compound) | Calculated Value |

This table is a template for the kind of data that would be generated from a computational study of the reaction pathway. The values are placeholders and would need to be calculated using quantum chemical methods.

By comparing the energetic profiles of different possible reaction pathways, computational chemists can determine the most likely mechanism. For example, in the synthesis of substituted 2-aminoimidazoles, different regioisomers can be formed. Calculating the activation energies for the formation of each regioisomer can predict the observed product distribution.

While specific computational data for this compound is not yet prevalent in the literature, the principles and methodologies of computational chemistry provide a clear framework for its future investigation. Such studies will undoubtedly deepen our understanding of the synthesis and reactivity of this and related heterocyclic compounds.

Mechanistic Studies and Structure Activity Relationship Sar Investigations

Mechanistic Understanding of Molecular Interactions for Related Imidazole-Thiophene Scaffolds

The imidazole-thiophene core is a recurring motif in compounds designed to modulate various cellular functions. Mechanistic studies on related structures provide a foundational understanding of how 4-(thiophen-2-yl)-1H-imidazol-2-amine might interact with biological systems.

A prominent mechanism of action for many imidazole-based compounds is the disruption of microtubule dynamics, a process critical for cell division, motility, and intracellular transport. rsc.org Microtubules, polymers of α/β tubulin heterodimers, are highly dynamic structures, and their inhibition is a validated strategy in anticancer agent development. rsc.org

Derivatives containing an imidazole (B134444) ring have been shown to be potent inhibitors of tubulin polymerization. For instance, certain imidazole derivatives effectively inhibit tubulin polymerization at low micromolar concentrations, comparable to established agents like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.gov One study identified an imidazo[1,2-a]pyrazine (B1224502) scaffold that demonstrated significant tubulin polymerization inhibition. nih.gov Further investigation using immunofluorescence assays confirmed that such compounds disrupt the formation of the mitotic spindle, leading to multipolar spindle profiles and mitotic arrest. rsc.org This disruption of microtubule-dependent processes is a key indicator of their potential as antiproliferative agents. rsc.orgnih.gov

By disrupting microtubule function, imidazole-thiophene scaffolds can halt the cell cycle, a fundamental process for cell proliferation. The inability to form a proper mitotic spindle prevents cells from progressing through mitosis, typically leading to arrest in the G2/M phase of the cell cycle. nih.govnih.gov

The imidazole-thiophene framework is a versatile pharmacophore that can interact with a wide range of enzymes beyond tubulin. The electron-rich nature of the imidazole and thiophene (B33073) rings allows for diverse interactions with enzyme active sites. researchgate.net

Studies have revealed that imidazole-thiophene derivatives can act as potent enzyme inhibitors for various targets:

Kinases: Certain thienopyridine-imidazole derivatives are potent inhibitors of ALK5 kinase, a member of the TGF-β type I receptor family. nih.gov Benzimidazole (B57391) derivatives have also been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com

Thromboxane (B8750289) Synthetase: Benzo[b]thiophene derivatives containing an imidazole group have been developed as highly selective and potent inhibitors of thromboxane synthetase, an enzyme involved in platelet aggregation. nih.gov These compounds showed minimal activity against other enzymes like cyclooxygenase and PGI2 synthetase, highlighting their specificity. nih.gov

Carbonic Anhydrase and Acetylcholinesterase: Pyrazoline derivatives incorporating a thiophene moiety have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE). biruni.edu.tr

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, research focuses on how modifying the core structure affects biological activity.

The biological activity of the imidazole-thiophene core can be finely tuned by adding or modifying substituents on either ring.

One key area of modification is the nitrogen atom of the imidazole ring. In some series, placing an aliphatic group on the imidazole nitrogen was found to be crucial for activity, while replacing the imidazole with an amide or ester group led to a loss of function. nih.gov The nature and position of substituents on aryl rings attached to the core structure also play a significant role. For example, in a series of pyrimidin-4-yl-1H-imidazole derivatives, the substitution pattern on a linked phenylurea moiety dramatically influenced their activity as CRAF inhibitors. nih.gov

The impact of different substituents on the thiophene ring has also been explored in related heterocyclic systems. The introduction of various aryl groups or electron-withdrawing/donating groups can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target enzymes. biruni.edu.trresearchgate.net For instance, in one series of thiazole (B1198619) derivatives, N-methylation of an amide substituent had a significant, and sometimes counterintuitive, effect on inhibitory activity against butyrylcholinesterase. academie-sciences.fr

| Core Scaffold | Substituent Variation | Impact on Activity | Target | Reference |

|---|---|---|---|---|

| Pyrimidin-yl-imidazole | Substitution on phenylurea moiety | Significant change in antiproliferative activity | CRAF Kinase | nih.gov |

| Thiophene-pyrazoline | Varied aryl groups (phenyl, methylphenyl, fluorophenyl) | Modulated inhibitory potency | hCA, AChE | biruni.edu.tr |

| Imidazole | Placement of aliphatic group on imidazole nitrogen | Essential for tubulin inhibition | Tubulin | nih.gov |

| Thiazole | N-methylation of amide/amine | Drastically altered BChE inhibition | Butyrylcholinesterase (BChE) | academie-sciences.fr |

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The relative orientation of the thiophene and imidazole rings, as well as the conformation of any substituents, dictates the molecule's interaction profile.

Molecular docking studies on related thiophene-imidazole compounds have shown that these molecules can adopt specific conformations to fit within an enzyme's binding pocket. For example, a compound was observed to stabilize itself in the binding pocket of COX-2 by orienting its thiophene ring perpendicular to the imidazole rings of histidine residues, facilitating cation-π interactions. researchgate.net The sulfur atom of the thiophene ring can also participate in direct interactions with amino acid residues like histidine. researchgate.net

Strategic Design of Derivatives for Enhanced Selectivity in Research Models

The strategic design of derivatives of the lead compound, this compound, is a critical step in medicinal chemistry to optimize its pharmacological profile. The primary goal is to enhance its selectivity towards a specific biological target, thereby minimizing off-target effects and increasing therapeutic efficacy in research models. This process involves systematic modifications of the parent molecule and subsequent evaluation of the structure-activity relationships (SAR). The thiophene-imidazole scaffold is a versatile starting point, as both thiophene and imidazole moieties are considered privileged structures in drug discovery, known to interact with a wide range of biological targets. nih.govresearchgate.net

The core principle behind enhancing selectivity is to exploit the subtle differences in the topology and chemical environment of the binding sites of different biological targets. researchgate.net By adding or modifying functional groups on the parent scaffold, derivatives can be created that show preferential binding to the desired target. Key regions for modification on the this compound scaffold include the thiophene ring, the imidazole ring, and the 2-amino group.

Modifications on the Thiophene Ring:

The thiophene ring offers several positions for substitution to explore new chemical space and interactions with the target protein. The electronic properties of the thiophene ring can be modulated by introducing either electron-donating or electron-withdrawing groups. For instance, in a series of pyrazolyl-thiazole derivatives of thiophene, the presence of electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br, F) on an adjacent phenyl ring significantly influenced their antimicrobial activity. rsc.org This suggests that similar substitutions on the thiophene ring of this compound could be a viable strategy to enhance selectivity.

Furthermore, the steric bulk of the substituents on the thiophene ring can also play a crucial role. In the development of thiazole analogs as stearoyl-CoA desaturase (SCD) inhibitors, optimization of substituents on a related thiazole scaffold led to a significant improvement in potency. nih.gov Replacing the thiophene ring with other aromatic or heteroaromatic rings is another common strategy. For example, in a series of thiazolopyrimidinone-based PI3K-beta inhibitors, a benzene (B151609) analogue was found to be more potent than the corresponding thiophene analogue, indicating that the nature of this aromatic ring is a key determinant of activity. nih.gov

Table 1: Potential Modifications on the Thiophene Ring and their Rationale for Enhanced Selectivity

| Modification Site | Substituent | Rationale for Selectivity Enhancement |

| Thiophene C5-position | Small alkyl groups (e.g., methyl, ethyl) | May occupy small hydrophobic pockets in the target's binding site. |

| Thiophene C5-position | Halogens (e.g., Cl, Br, F) | Can alter electronic properties and form halogen bonds with the target. |

| Thiophene C5-position | Aromatic rings (e.g., phenyl, pyridyl) | Can establish additional π-π stacking or hydrophobic interactions. |

| Thiophene Ring | Bioisosteric replacement (e.g., furan, pyrazole) | To explore different electronic and steric requirements of the binding pocket. nih.gov |

Modifications on the Imidazole Ring:

The imidazole ring is another key area for structural modification. The nitrogen atoms of the imidazole can act as hydrogen bond donors or acceptors, and the carbon atoms can be substituted to probe for additional binding interactions. The 2-aminoimidazole moiety is a common feature in many bioactive marine alkaloids and has been a focus of medicinal chemistry efforts. researchgate.net

In the design of BACE-1 inhibitors, a library of 2-aminoimidazole derivatives was synthesized and evaluated, with some compounds showing promising activity. nih.gov This highlights the potential of modifying the groups attached to the imidazole ring to achieve desired biological activity. Furthermore, studies on 2-aminobenzimidazole (B67599) derivatives have shown that substitutions on the benzimidazole ring can modulate their activity on ion channels. nih.gov

Modifications of the 2-Amino Group:

Table 2: Illustrative SAR of this compound Derivatives (Hypothetical Kinase Target)

This table presents hypothetical data to illustrate how different substitutions might influence the selectivity of this compound derivatives for a hypothetical kinase (Kinase A) over a related kinase (Kinase B).

| Compound | R1 (Thiophene C5-substituent) | R2 (Imidazole N1-substituent) | R3 (2-Amino substituent) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity Index (Kinase B/Kinase A) |

| Parent | H | H | H | 500 | 1000 | 2 |

| Derivative 1 | Cl | H | H | 150 | 3000 | 20 |

| Derivative 2 | H | Methyl | H | 400 | 800 | 2 |

| Derivative 3 | H | H | Acetyl | 800 | 1200 | 1.5 |

| Derivative 4 | Cl | H | Benzyl | 50 | 5000 | 100 |

IC₅₀ (half maximal inhibitory concentration) values are hypothetical.

The strategic design of derivatives of this compound, by systematically exploring substitutions on the thiophene and imidazole rings, as well as the 2-amino group, is a rational approach to developing highly selective ligands for specific biological targets in research models. The insights gained from the SAR of related thiophene-imidazole and thiophene-thiazole scaffolds provide a valuable roadmap for these synthetic efforts. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Advanced Synthetic Strategies for Complex and Functionalized Derivatives

The development of novel synthetic routes is crucial for expanding the chemical space around the 4-(thiophen-2-yl)-1H-imidazol-2-amine core, enabling the creation of more complex and functionally diverse molecules. Research is moving beyond traditional methods to embrace more sophisticated and efficient strategies.

One promising area is the use of multicomponent reactions (MCRs), which allow for the construction of complex imidazole (B134444) derivatives in a single step from simple precursors. organic-chemistry.orgnih.gov For instance, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield highly substituted 1H-imidazoles under solvent-free conditions. organic-chemistry.org Another approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, providing an efficient pathway to novel 2-substituted 1H-imidazoles. nih.gov

The direct functionalization of the imidazole and thiophene (B33073) rings is also a key focus. Methods for C-H functionalization are particularly attractive as they avoid the need for pre-functionalized starting materials, making the synthetic process more atom-economical. Researchers have demonstrated the ability to functionalize the C-C double bond of imidazol-2-ylidenes, which can be extended to create a variety of C4- and C5-substituted derivatives. nih.gov Furthermore, strategies like the El-Saghier reaction, a green, one-pot procedure, have been developed for synthesizing novel imidazolidin-4-one (B167674) derivatives from various amines. nih.gov The synthesis of complex derivatives often involves the strategic combination of different heterocyclic systems, as seen in the preparation of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl)-1H-imidazole derivatives. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Relevant Compounds |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. organic-chemistry.orgnih.gov | High efficiency, atom economy, reduced waste. nih.gov | 2,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the heterocyclic rings. organic-chemistry.org | Atom economy, avoids pre-functionalization steps. organic-chemistry.org | C4/C5-functionalized imidazol-2-ylidenes. nih.gov |

| Denitrogenative Transformation | Acid-mediated reaction of 5-amino-1,2,3-triazoles to form imidazoles. nih.gov | Provides access to novel 2-substituted 1H-imidazoles. nih.gov | (1H-imidazol-2-yl)(phenyl)methanol. nih.gov |

| Visible-Light-Mediated Synthesis | Use of a metal-free organic dye catalyst and visible light for dehydrogenative N-insertion. organic-chemistry.org | Sustainable, metal-free, occurs without oxidants. organic-chemistry.org | Highly substituted imidazoles. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, accelerating the discovery and optimization of new molecules. nih.gov For a scaffold like this compound, these computational methods offer powerful ways to navigate the vast chemical space of its potential derivatives.

Generative models, a key AI technology, can design novel compounds de novo. nih.govyoutube.com These models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), learn the underlying rules of chemical structures from large datasets and can then generate new molecules with desired properties. nih.gov For example, a generative model could be trained on a library of known kinase inhibitors and then used to design new thiophene-imidazole derivatives predicted to have high binding affinity to a specific cancer-related kinase. youtube.com

ML models are also extensively used for quantitative structure-activity relationship (QSAR) studies. These models can predict the biological activity or physicochemical properties of a compound based on its structure. youtube.com This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Active learning, an ML strategy, can make this process even more efficient by intelligently selecting which compounds to test next to improve the model's predictive accuracy with the fewest experiments. nih.gov Furthermore, AI is being applied to predict toxicity, using high-content morphological profiling data like Cell Painting to identify potential adverse effects early in the design phase. youtube.com

| AI/ML Application | Description | Impact on Compound Design |

| Generative Models | Algorithms that create new molecular structures de novo based on learned chemical rules. nih.govyoutube.com | Accelerates the discovery of novel candidates with optimized properties. youtube.com |

| Predictive Modeling (QSAR) | Machine learning models that predict a compound's activity or properties from its structure. youtube.com | Enables high-throughput virtual screening and prioritization of candidates. nih.gov |

| Active Learning | An iterative process where the model chooses the most informative data points for experimental testing. nih.gov | Reduces the number of experiments needed, saving time and resources. nih.gov |

| Toxicity Prediction | Using AI to analyze high-content imaging or other data to forecast potential toxicity. youtube.com | Allows for early de-risking of compounds and design of safer molecules. youtube.com |

| Retrosynthesis Planning | AI tools that predict possible synthetic routes for a target molecule. nih.gov | Integrates design with synthetic feasibility, ensuring generated molecules are synthesizable. youtube.com |

Novel Applications in Interdisciplinary Fields Beyond Traditional Chemistry

The unique electronic and structural properties of the thiophene and imidazole rings suggest that derivatives of this compound could find applications in fields beyond conventional medicinal chemistry. nih.gov

In materials science, thiophene-based polymers are well-known for their use as organic semiconductors, finding application in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The incorporation of the triphenylamine (B166846) unit, which shares structural motifs with the core compound, into thiophene-based copolymers has been shown to create materials for high-contrast electrochromic devices. nih.gov The electron-rich nature of the this compound scaffold makes its derivatives potential candidates for the development of new conductive polymers and functional materials with tailored optoelectronic properties.